4-Methylcyclohexane-1-carbaldehyde
Overview
Description
4-Methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon and an aldehyde group is attached to the first carbon. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Another method involves the hydroformylation of 4-methylcyclohexene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen gas. The reaction conditions include high pressure and moderate temperature, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale hydroformylation processes. The use of advanced catalysts and optimized reaction conditions allows for high yields and efficient production. The compound is then purified through distillation and other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-methylcyclohexane-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: The aldehyde group can be reduced to form 4-methylcyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: 4-Methylcyclohexane-1-carboxylic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the methyl group at the fourth carbon.
4-Methylcyclohexanol: Contains a hydroxyl group instead of an aldehyde group.
4-Methylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Methylcyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
4-methylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUAUDZGDPLDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550936 | |
Record name | 4-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33242-79-4 | |
Record name | 4-Methylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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